5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Catalog No.
S12282970
CAS No.
M.F
C14H16N8
M. Wt
296.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)py...

Product Name

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

IUPAC Name

5-[[6-(piperidin-4-ylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

Molecular Formula

C14H16N8

Molecular Weight

296.33 g/mol

InChI

InChI=1S/C14H16N8/c15-6-11-7-18-14(8-17-11)22-13-5-12(19-9-20-13)21-10-1-3-16-4-2-10/h5,7-10,16H,1-4H2,(H2,18,19,20,21,22)

InChI Key

VVWHDZAMLUMWHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a pyrimidine moiety, and a piperidine substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response pathway. The presence of the carbonitrile group enhances its reactivity and interaction with biological targets.

The reactivity of 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can be attributed to its functional groups. The carbonitrile group can undergo nucleophilic addition reactions, while the amine groups can participate in various coupling reactions. Additionally, the compound's structure allows for potential modifications at the piperidine and pyrimidine positions, facilitating the exploration of structure-activity relationships.

This compound has been identified as a selective inhibitor of CHK1, demonstrating significant potency in preclinical studies. It exhibits a high degree of selectivity over CHK2, making it a promising candidate for therapeutic applications in cancer treatment, particularly in enhancing the efficacy of DNA-damaging agents such as chemotherapy drugs. The compound's mechanism of action involves competitive inhibition at the adenosine triphosphate (ATP) binding site of CHK1, disrupting its function and leading to increased sensitivity of cancer cells to treatment .

The synthesis of 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring is constructed through cyclization reactions.
  • Introduction of the Carbonitrile Group: This can be achieved via nucleophilic substitution or by using cyanation reagents.
  • Pyrimidine and Piperidine Substitution: The introduction of piperidine and pyrimidine moieties is performed through coupling reactions with suitable amines or halides.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is primarily being explored for its role as a CHK1 inhibitor in cancer therapy. Its ability to enhance the effects of DNA-damaging agents positions it as a potential adjunct treatment in oncological pharmacotherapy. Additionally, due to its unique structural features, it may serve as a lead compound for further optimization in drug development.

Interaction studies have shown that this compound effectively binds to the ATP-binding site of CHK1, with specific interactions involving key amino acid residues within the kinase domain. Crystallographic analysis has revealed that the nitrile and nitrogen atoms engage with conserved residues such as Lys38 and various water molecules present in the binding pocket, which are critical for maintaining selectivity over other kinases . These studies highlight the importance of structural biology in understanding how modifications to this compound can influence its biological activity.

Several compounds share structural similarities with 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile, including:

Compound NameStructure FeaturesBiological Activity
5-(6-(Piperidin-4-ylmethylamino)pyrimidin-4-yl)amino)pyrazineSimilar core structure with variations in substituentsSelective CHK1 inhibitor
5-(4-Aminopyridin-2-yl)pyrazineContains an amino group on pyridineModerate CHK1 activity
5-(6-Aminopyrimidin-4-yl)pyrazineDifferent amino substitutionsLower selectivity for CHK1

The uniqueness of 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific combination of functional groups that confer high selectivity and potency against CHK1 compared to other similar compounds. Its structural design facilitates optimal interactions within the kinase active site, making it a valuable candidate for further research and development in targeted cancer therapies .

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

296.14979254 g/mol

Monoisotopic Mass

296.14979254 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types